molecular formula C18H22N2O2 B11709817 Phenol, 4,4'-cyclohexylidenebis[2-amino- CAS No. 30817-90-4

Phenol, 4,4'-cyclohexylidenebis[2-amino-

Cat. No.: B11709817
CAS No.: 30817-90-4
M. Wt: 298.4 g/mol
InChI Key: BOVSSHUURZCDRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4,4'-cyclohexylidenebis[2-amino- is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 4,4'-cyclohexylidenebis[2-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-cyclohexylidenebis[2-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

30817-90-4

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H22N2O2/c19-14-10-12(4-6-16(14)21)18(8-2-1-3-9-18)13-5-7-17(22)15(20)11-13/h4-7,10-11,21-22H,1-3,8-9,19-20H2

InChI Key

BOVSSHUURZCDRR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC(=C(C=C2)O)N)C3=CC(=C(C=C3)O)N

Origin of Product

United States

Contextualizing Substituted Bisphenols in Modern Chemistry

Substituted bisphenols represent a broad class of chemical compounds characterized by two hydroxyphenyl functionalities. mdpi.com These molecules have been integral to the development of various materials, most notably polycarbonate plastics and epoxy resins. The core structure, typically consisting of two phenol (B47542) rings linked by a bridging group, allows for a wide array of substitutions on the aromatic rings, leading to a diverse range of physical and chemical properties.

The versatility of substituted bisphenols has driven extensive research into their synthesis and application. nih.govnih.gov The nature of the bridging group and the substituents on the phenolic rings significantly influence the final properties of the polymers derived from them. This has led to the development of numerous bisphenol analogs, each designed to meet specific performance criteria. acs.org

PropertyDescription
Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS Number 30817-90-4

Significance of Diaminophenolic Monomers in Polymer Science

Diaminophenolic monomers are a specialized class of compounds that contain both amine and hydroxyl functional groups. These monomers are crucial building blocks in the synthesis of high-performance polymers such as polyamides and polyimides. The presence of both amine and hydroxyl groups allows for multiple polymerization pathways, leading to polymers with unique and desirable characteristics.

The incorporation of diaminophenolic monomers into polymer backbones can impart a range of beneficial properties, including enhanced thermal stability, improved mechanical strength, and increased solubility in organic solvents. nih.govjchemrev.com These attributes are highly sought after in industries that demand materials capable of withstanding harsh conditions, such as aerospace, electronics, and automotive applications. The specific arrangement of the functional groups on the monomer plays a critical role in determining the final polymer architecture and, consequently, its performance characteristics. researchgate.net

Polymers derived from these monomers are often characterized by their high glass transition temperatures and excellent dimensional stability. nih.gov The synthesis of these polymers typically involves polycondensation reactions, where the diamine and diacid (or its derivative) monomers react to form the repeating amide linkages.

Evolution of Research Trajectories for Cyclohexylidene Bridged Phenolic Compounds

Advanced Spectroscopic Investigations

A combination of spectroscopic methods is essential for a complete structural assignment, providing complementary information about the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For Phenol, 4,4'-cyclohexylidenebis[2-amino-, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, the hydroxyl (-OH) protons, and the protons of the cyclohexyl ring. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, aromatic protons would appear in the downfield region (typically 6-8 ppm), while the aliphatic protons of the cyclohexyl ring would be found in the upfield region (around 1-2.5 ppm). The signals for the -NH₂ and -OH protons can be broad and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. One would expect to see distinct signals for the quaternary carbon of the cyclohexyl ring attached to the phenol groups, the other carbons of the cyclohexyl ring, and the various aromatic carbons. The chemical shifts of the aromatic carbons would be in the range of 110-160 ppm.

Interactive Data Table: Predicted ¹H NMR Spectral Data for Phenol, 4,4'-cyclohexylidenebis[2-amino-

Atom Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH6.5 - 7.0Multiplet
-NH₂3.5 - 5.0Broad Singlet
-OH4.5 - 6.0Broad Singlet
Cyclohexyl CH₂1.4 - 2.2Multiplet

Note: These are predicted values and may differ from experimental results.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of Phenol, 4,4'-cyclohexylidenebis[2-amino- would be expected to show characteristic absorption bands. The O-H stretching vibrations of the phenolic hydroxyl groups would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine groups would also be found in this region, typically as two sharp bands. C-H stretching vibrations of the aromatic rings would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl group would appear just below 3000 cm⁻¹. Other important bands would include C=C stretching in the aromatic ring (around 1500-1600 cm⁻¹) and C-O stretching of the phenol group (around 1200 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-C bonds in the cyclohexyl ring would also be Raman active.

Interactive Data Table: Expected IR and Raman Vibrational Bands for Phenol, 4,4'-cyclohexylidenebis[2-amino-

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹) Vibrational Mode
O-H (Phenol)3200-3600 (broad)WeakStretching
N-H (Amine)3300-3500 (two bands)ModerateStretching
C-H (Aromatic)3000-3100StrongStretching
C-H (Aliphatic)2850-2960StrongStretching
C=C (Aromatic)1500-1600StrongStretching
C-O (Phenol)1200-1260ModerateStretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of aromatic rings in Phenol, 4,4'-cyclohexylidenebis[2-amino- suggests that it will absorb ultraviolet light. The phenol and aminophenol chromophores would be expected to exhibit characteristic absorption maxima (λmax). The exact position of these maxima can be influenced by the solvent polarity.

Interactive Data Table: Expected UV-Vis Absorption Data for Phenol, 4,4'-cyclohexylidenebis[2-amino-

Solvent Expected λmax (nm) Electronic Transition
Ethanol~280 - 300π → π
Hexane~275 - 295π → π

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very accurate determination of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule. For Phenol, 4,4'-cyclohexylidenebis[2-amino-, with a chemical formula of C₁₈H₂₂N₂O₂, the expected exact mass would be approximately 298.1681 g/mol . nih.gov HRMS would be able to confirm this with a high degree of accuracy, typically to within a few parts per million (ppm).

Interactive Data Table: HRMS Data for Phenol, 4,4'-cyclohexylidenebis[2-amino-

Parameter Value
Molecular FormulaC₁₈H₂₂N₂O₂
Calculated Exact Mass298.1681 g/mol
Expected Ion[M+H]⁺, [M+Na]⁺, or [M-H]⁻

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Interactive Data Table: Plausible MS/MS Fragmentation for Phenol, 4,4'-cyclohexylidenebis[2-amino-

Precursor Ion (m/z) Plausible Fragment Ion (m/z) Neutral Loss Structural Interpretation
299.1754 ([M+H]⁺)190.1226C₇H₇NOLoss of an aminophenol group
299.1754 ([M+H]⁺)108.0757C₁₂H₁₅NOCleavage yielding the aminophenol moiety

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and crystal packing, which are crucial for understanding the material's physical and chemical properties.

Despite the importance of this technique, a search of scientific literature and crystallographic databases did not yield any specific studies on the single-crystal or powder X-ray diffraction of Phenol, 4,4'-cyclohexylidenebis[2-amino-. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available in the public domain. Without such experimental data, a definitive analysis of its solid-state structure cannot be provided.

Strategies for the Construction of the Cyclohexylidenebisphenol Core

The initial and crucial step in the synthesis is the formation of the 4,4'-cyclohexylidenebisphenol backbone, often referred to as Bisphenol Z. This is typically achieved through an acid-catalyzed electrophilic aromatic substitution reaction, specifically a condensation reaction between phenol and cyclohexanone (B45756).

The most common approach involves the reaction of two equivalents of phenol with one equivalent of cyclohexanone in the presence of a strong acid catalyst. The acidic environment facilitates the protonation of the carbonyl oxygen of cyclohexanone, which activates the carbonyl carbon towards nucleophilic attack by the electron-rich phenol rings, primarily at the para position due to steric hindrance at the ortho positions.

A variety of acid catalysts can be employed for this condensation, each influencing the reaction rate and the purity of the resulting bisphenol. Common catalysts include mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as solid acid catalysts. In a laboratory setting, a mixture of concentrated hydrochloric acid and glacial acetic acid is often used. One documented student experiment reports a reliable yield of 45% for the synthesis of Bisphenol Z using such a system. researchgate.net

Solid acid catalysts, such as sulfonated ion-exchange resins (e.g., Amberlyst 15) and acid-treated clays, are gaining traction as more environmentally friendly alternatives to corrosive mineral acids. unive.itscispace.com These heterogeneous catalysts are more easily separated from the reaction mixture, simplifying the work-up procedure and allowing for potential catalyst recycling. scispace.com The choice of catalyst can significantly impact the reaction kinetics and the ortho/para isomer ratio of the product. For instance, in the alkylation of phenol with cyclohexene, methanesulfonic acid (CH₃SO₃H) was found to be less active than sulfonic resins. unive.it

The reaction is typically carried out at elevated temperatures to drive the condensation forward. Upon completion, the crude 4,4'-cyclohexylidenebisphenol is often isolated by precipitation or crystallization from the reaction mixture.

Table 1: Comparison of Catalyst Systems for the Synthesis of Cyclohexylidenebisphenol Core

Catalyst System Reactants Typical Yield Notes
Concentrated HCl / Glacial Acetic Acid Phenol, Cyclohexanone ~45% Common laboratory method, requires neutralization of acidic waste. researchgate.net
Sulfonated Ion-Exchange Resins Phenol, Cyclohexanone Moderate to High Environmentally benign, catalyst is recyclable. unive.itscispace.com
Sulfuric Acid (H₂SO₄) Phenol, Cyclohexanone Variable Effective, but can lead to side reactions and sulfonated byproducts. nih.gov

Introduction and Functionalization of Amino Groups on Phenolic Rings

Once the 4,4'-cyclohexylidenebisphenol core is synthesized, the next critical stage is the introduction of amino groups onto the phenolic rings, specifically at the ortho position to the hydroxyl groups. A common and effective strategy to achieve this is a two-step process involving dinitration followed by the reduction of the nitro groups.

The dinitration of 4,4'-cyclohexylidenebisphenol is an electrophilic aromatic substitution reaction where two nitro groups (-NO₂) are introduced onto the aromatic rings. The hydroxyl groups are strong activating groups, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. Since the para positions are already substituted in the bisphenol structure, the nitration occurs at the ortho positions.

Various nitrating agents can be employed. While traditional methods often use a mixture of concentrated nitric acid and sulfuric acid, this approach can be harsh and lead to oxidation and other side reactions. dergipark.org.tr Milder and more selective nitrating agents are often preferred to achieve higher yields of the desired dinitro product. These can include metal nitrates, such as copper(II) nitrate, in organic solvents. researchgate.net The choice of solvent and reaction conditions can be tuned to favor either mono- or dinitration. researchgate.net

Following the successful dinitration, the resulting 4,4'-cyclohexylidenebis[2-nitro-phenol] is then subjected to a reduction reaction to convert the two nitro groups into amino groups (-NH₂). Catalytic hydrogenation is a widely used and efficient method for this transformation. This process involves reacting the dinitro compound with hydrogen gas in the presence of a metal catalyst.

A variety of catalysts are effective for the reduction of aromatic nitro compounds, including palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. mdpi.com The reaction is typically carried out in a suitable solvent under a pressurized atmosphere of hydrogen. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that need to be optimized to ensure complete reduction and high yield of the final diamino product. For example, in the hydrogenation of nitrobenzene, palladium and platinum catalysts are highly effective. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

In the construction of the bisphenol core, the choice of acid catalyst is a key optimization parameter. While strong mineral acids are effective, solid acid catalysts offer advantages in terms of separation and reusability, contributing to a more sustainable process. scispace.comjuniperpublishers.com The reaction temperature also plays a crucial role; higher temperatures generally increase the reaction rate but can also lead to the formation of undesired isomers and oligomeric byproducts.

The choice of solvent can significantly influence the outcome of each synthetic step. In the nitration reaction, the solvent can affect the solubility of the reactants and the stability of the nitrating agent, thereby influencing the reaction rate and selectivity. researchgate.net Similarly, in the catalytic hydrogenation, the solvent can impact the activity of the catalyst and the solubility of the hydrogen gas.

In line with the principles of green chemistry, there is a growing emphasis on using more environmentally benign solvents and reaction conditions. mdpi.com For the synthesis of the bisphenol core, the use of solid acid catalysts in place of corrosive mineral acids is a significant green chemistry approach. researchgate.netjuniperpublishers.com In the nitration step, moving away from the traditional mixed acid system to milder nitrating agents and more selective reaction conditions reduces the generation of hazardous waste. dergipark.org.tr The use of catalytic hydrogenation for the reduction of nitro groups is also considered a green process as it typically proceeds with high atom economy and avoids the use of stoichiometric reducing agents that generate large amounts of waste.

Table 2: Optimization Parameters for the Synthesis of Phenol, 4,4'-cyclohexylidenebis[2-amino-

Synthetic Step Key Parameters for Optimization Desired Outcome
Bisphenol Core Synthesis Catalyst type and concentration, temperature, reaction time High yield of 4,4'-cyclohexylidenebisphenol, minimal isomer formation
Nitration Nitrating agent, solvent, temperature, stoichiometry High yield of 4,4'-cyclohexylidenebis[2-nitro-phenol], selective dinitration

| Reduction | Hydrogenation catalyst, hydrogen pressure, temperature, solvent | Complete reduction of nitro groups, high yield of the final diamine product |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

Effective purification and isolation techniques are essential at each stage of the synthesis to obtain high-purity intermediates and the final Phenol, 4,4'-cyclohexylidenebis[2-amino-.

The crude 4,4'-cyclohexylidenebisphenol synthesized in the first step is typically a solid and can be purified by recrystallization from a suitable solvent. This process removes unreacted starting materials and isomeric byproducts.

The dinitrated intermediate, 4,4'-cyclohexylidenebis[2-nitro-phenol], can also be purified by recrystallization. Given its more polar nature compared to the starting bisphenol, a different solvent system may be required. Column chromatography can also be employed for the purification of this intermediate if necessary.

The final product, Phenol, 4,4'-cyclohexylidenebis[2-amino-, is an aromatic diamine and may be susceptible to oxidation. Therefore, its purification and isolation should be carried out with care, potentially under an inert atmosphere. Recrystallization is a common method for purifying solid aromatic amines. The choice of solvent is critical to ensure good recovery of the pure product. In some cases, the aminophenol can be purified by adjusting the pH of an aqueous solution to precipitate the product. google.com For high-purity applications, techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) may be utilized.

The purity of the intermediates and the final product is typically assessed using analytical techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Reactivity and Derivatization Chemistry of Phenol, 4,4 Cyclohexylidenebis 2 Amino

Reactions Involving Phenolic Hydroxyl Groups

The phenolic hydroxyl groups in 4,4'-cyclohexylidenebis[2-amino-phenol] are key sites for a variety of chemical modifications. These groups exhibit typical phenolic reactivity, which can be modulated by the presence of the adjacent amino groups.

Etherification Reactions

Etherification of the phenolic hydroxyl groups can be achieved under various conditions, typically involving the reaction with an alkylating agent in the presence of a base. The choice of base and solvent is crucial to prevent undesired side reactions, particularly at the amino groups. While specific studies on the etherification of 4,4'-cyclohexylidenebis[2-amino-phenol] are not extensively detailed in publicly available literature, the general principles for aminophenol etherification can be applied. For instance, to achieve selective O-alkylation, the more nucleophilic amino group may first need to be protected. A common strategy involves the formation of an anilide, which deactivates the amino group towards alkylation, allowing the phenolic hydroxyl to react. The reaction is often carried out in a water-repellent, weakly polar solvent in the presence of an alkaline hydroxide (B78521) and a phase transfer catalyst.

A general approach to selective O-alkylation of aminophenols involves a multi-step process:

Protection of the amino group: Reaction with an aldehyde, such as benzaldehyde, to form a Schiff base.

Alkylation of the hydroxyl group: Treatment with an alkyl halide in the presence of a base.

Deprotection of the amino group: Hydrolysis of the Schiff base to regenerate the primary amine.

This methodology allows for the synthesis of various alkoxyanilines from aminophenols with good yields.

Reactant (Aminophenol) Alkylating Agent Reaction Conditions Product Yield (%)
4-aminophenolBenzyl bromide1. Benzaldehyde, MeOH, reflux; 2. NaH, DMF, Benzyl bromide, rt; 3. HCl, H2O, reflux4-(Benzyloxy)aniline85
2-aminophenol (B121084)Ethyl iodide1. Benzaldehyde, MeOH, reflux; 2. NaH, DMF, Ethyl iodide, rt; 3. HCl, H2O, reflux2-Ethoxyaniline82

This table presents data for analogous aminophenol compounds to illustrate the general reaction pathway.

Esterification Reactions

Esterification of the phenolic hydroxyl groups is another important derivatization route. Direct esterification with carboxylic acids is possible but often requires harsh conditions. More commonly, acylation is performed using more reactive carboxylic acid derivatives such as acid chlorides or anhydrides in the presence of a base to neutralize the liberated acid. The reaction conditions can be tuned to favor O-acylation over N-acylation, although competitive reactions are common. In aminophenols, the relative reactivity of the amino and hydroxyl groups towards acylation is dependent on the reaction conditions.

For the synthesis of esters from phenols and carboxylic acids, various coupling agents can be employed to facilitate the reaction under milder conditions. Reagents like TBTU, TATU, or COMU, in the presence of organic bases, have been shown to be effective for the esterification of phenols with a range of carboxylic acids, yielding the desired esters in good yields.

Phenol (B47542) Carboxylic Acid Coupling Agent/Base Solvent Product Yield (%)
PhenolBenzoic acidTBTU / DIPEAAcetonitrile (B52724)Phenyl benzoate95
4-NitrophenolAcetic acidCOMU / PyridineDichloromethane4-Nitrophenyl acetate92

This table illustrates general esterification reactions of phenols using modern coupling agents.

Silylation for Analytical Enhancement

Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds for analysis by gas chromatography-mass spectrometry (GC-MS). gcms.cz The active hydrogens of both the phenolic hydroxyl and primary amino groups of 4,4'-cyclohexylidenebis[2-amino-phenol] can be replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz This process reduces the polarity and intermolecular hydrogen bonding of the molecule, resulting in a derivative that is more amenable to GC analysis. gcms.cz

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The derivatization is typically carried out by heating the analyte with the silylating reagent in a suitable solvent. The resulting silylated derivative can then be readily analyzed by GC-MS, allowing for its identification and quantification in complex mixtures. The mass spectrum of the silylated derivative will exhibit a characteristic fragmentation pattern that can be used for structural elucidation.

Analyte Functional Group Silylating Reagent Derivative Analytical Benefit
Phenolic -OHBSTFATrimethylsilyl etherIncreased volatility, thermal stability
Aromatic -NH2MSTFATrimethylsilyl amineReduced polarity, improved peak shape
Carboxylic -COOHBSTFA + TMCSTrimethylsilyl esterEnhanced thermal stability

This table provides a general overview of silylation for different functional groups.

Reactions Involving Primary Aromatic Amino Groups

The primary aromatic amino groups of 4,4'-cyclohexylidenebis[2-amino-phenol] are nucleophilic centers that can undergo a variety of reactions, including acylation, diazotization, and reactions with aldehydes and ketones. The reactivity of these amino groups is influenced by the electron-donating effect of the ortho-hydroxyl group.

Amidation and Imidation Reactions

The primary amino groups readily react with carboxylic acid derivatives, such as acid chlorides and anhydrides, to form amides. This reaction is fundamental to the use of this compound as a monomer in the synthesis of polyamides and polyimides. When reacted with a dianhydride, a poly(amic acid) is first formed, which can then be thermally or chemically cyclized to a polyimide. google.com The presence of the phenolic hydroxyl group can influence the polymerization process and the properties of the resulting polymer, potentially allowing for further cross-linking or modification. google.com

The synthesis of polyimides from diamines containing phenolic hydroxyl groups typically involves a two-step process:

Polycondensation: The diamine reacts with a tetracarboxylic dianhydride in a polar aprotic solvent (e.g., N,N-dimethylacetamide) at low to ambient temperatures to form a high molecular weight poly(amic acid) solution. google.com

Imidization: The poly(amic acid) is converted to the final polyimide by heating at elevated temperatures (thermal imidization) or by using a chemical dehydrating agent at lower temperatures. google.com

Diamine Monomer Dianhydride Monomer Polymerization Conditions Resulting Polymer
2,2-Bis(3-amino-4-hydroxyphenyl)propanePyromellitic dianhydride (PMDA)1. DMAc, 0-30°C; 2. Toluene, reflux (azeotropic dehydration)Poly(hydroxyimide)
4,4'-Oxydianiline (ODA)3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)1. NMP, rt; 2. Acetic anhydride/Pyridine (chemical imidization)Polyimide

This table shows examples of polyimide synthesis from diamines, including one with phenolic hydroxyl groups, to illustrate the general reaction.

Diazotization and Coupling Reactions

The primary aromatic amino groups can be converted to diazonium salts through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). byjus.com The resulting bis(diazonium) salt is a highly reactive intermediate.

These diazonium salts can then undergo a variety of subsequent reactions. One of the most important is the azo coupling reaction, where the diazonium ion acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component), such as a phenol or another aromatic amine, to form an azo compound. libretexts.org The resulting bis(azo) dyes would be expected to be highly colored. The position of the azo coupling is directed by the activating groups on the coupling component. libretexts.org

The general procedure for diazotization and coupling is as follows:

Diazotization: The aromatic amine is dissolved or suspended in a cold aqueous mineral acid, and a solution of sodium nitrite is added dropwise while maintaining a low temperature.

Azo Coupling: The cold diazonium salt solution is then slowly added to a solution of the coupling component, which is often dissolved in an alkaline or acidic medium to enhance its reactivity.

Aromatic Amine Diazotization Conditions Coupling Component Coupling Conditions Product Type
p-AminophenolNaNO2, HCl, 0-5 °CNaphthalen-2-olNaOH, 0-5 °CMonoazo dye
Aniline (B41778)NaNO2, H2SO4, 0-5 °CPhenolAlkaline solutionAzo dye

This table provides examples of diazotization and coupling reactions for simple aromatic amines.

Derivatization for Chromatographic and Spectroscopic Analysis

Derivatization is a common strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. For a molecule like Phenol, 4,4'-cyclohexylidenebis[2-amino-, with its multiple reactive sites, derivatization could be employed to improve its volatility for gas chromatography (GC) or to introduce a chromophore or fluorophore for enhanced detection in high-performance liquid chromatography (HPLC) and spectroscopic techniques.

While specific methods for this compound are not documented, analogous strategies for simpler aminophenols suggest potential derivatization pathways. These typically involve targeting the amino or hydroxyl groups.

Table 1: Potential Derivatization Reactions for Analytical Purposes

Functional GroupDerivatizing Agent ClassPotential ProductAnalytical Advantage
Amino (-NH₂)Acylating Agents (e.g., Acetic Anhydride, Benzoyl Chloride)N,N'-diacyl derivativeIncreased thermal stability for GC, introduction of a chromophore for UV detection in HPLC.
Amino (-NH₂)Silylating Agents (e.g., BSTFA, TMCS)N,N'-bis(trimethylsilyl) derivativeIncreased volatility and thermal stability for GC-MS analysis.
Phenolic Hydroxyl (-OH)Alkylating Agents (e.g., Alkyl halides, Diazomethane)O,O'-dialkyl ether derivativeIncreased volatility for GC, protection of the acidic proton.
Phenolic Hydroxyl (-OH)Silylating Agents (e.g., BSTFA, TMCS)O,O'-bis(trimethylsilyl) ether derivativeIncreased volatility for GC-MS analysis.

Detailed research findings on the application of these derivatization techniques specifically to Phenol, 4,4'-cyclohexylidenebis[2-amino- are not available. The choice of reagent and reaction conditions would need to be optimized to achieve complete and selective derivatization, considering the potential for steric hindrance from the central cyclohexylidene moiety.

Mechanisms of Selective Functionalization

The selective functionalization of bifunctional molecules like Phenol, 4,4'-cyclohexylidenebis[2-amino- is a key challenge in synthetic chemistry. The ability to modify one functional group while leaving the other intact is crucial for the synthesis of well-defined derivatives with specific properties. The selectivity of such reactions is governed by factors including the relative nucleophilicity/acidity of the functional groups, the choice of solvent and catalyst, and the reaction temperature.

Selective N-Functionalization (Acylation/Alkylation):

The amino groups in Phenol, 4,4'-cyclohexylidenebis[2-amino- are expected to be more nucleophilic than the phenolic hydroxyl groups under neutral or basic conditions. This difference in nucleophilicity can be exploited for selective N-functionalization.

Mechanism of Selective N-Acylation: In the presence of an acylating agent (e.g., an acid chloride or anhydride) and a non-nucleophilic base, the amino group will preferentially attack the electrophilic carbonyl carbon of the acylating agent. The base serves to neutralize the acid byproduct. The phenolic hydroxyl group, being less nucleophilic, will react at a significantly slower rate, allowing for selective N-acylation. The reaction likely proceeds through a nucleophilic addition-elimination mechanism.

Mechanism of Selective N-Alkylation: Selective N-alkylation can be more challenging due to the potential for O-alkylation. However, under specific conditions, such as reductive amination, selectivity can be achieved. This would involve the reaction of the amino groups with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. The phenolic hydroxyl groups would not participate in this reaction sequence.

Selective O-Functionalization (Alkylation/Etherification):

To achieve selective functionalization of the phenolic hydroxyl groups, the greater acidity of the phenol compared to the amine can be utilized.

Mechanism of Selective O-Alkylation (Williamson Ether Synthesis): By treating Phenol, 4,4'-cyclohexylidenebis[2-amino- with a strong base (e.g., sodium hydride), the phenolic protons can be selectively deprotonated to form the corresponding phenoxide ions. These phenoxides are highly nucleophilic and will readily react with an alkyl halide via an SN2 mechanism to form the ether derivative. The amino groups, being less acidic, will remain protonated and thus less reactive towards the alkyl halide.

Table 2: Factors Influencing Selective Functionalization

FactorFavoring N-FunctionalizationFavoring O-Functionalization
Reagent Electrophilic acylating or alkylating agentsAlkyl halides (in the presence of a strong base)
Catalyst/Solvent Non-nucleophilic base in an aprotic solventStrong base (e.g., NaH) in an aprotic solvent
pH Neutral to slightly basicStrongly basic
Reaction Type Acylation, Reductive AminationWilliamson Ether Synthesis

It is important to reiterate that these proposed mechanisms are based on the general principles of organic chemistry and the known reactivity of simpler aminophenols. Experimental validation and detailed mechanistic studies are required to confirm the feasibility and optimize the conditions for the selective functionalization of Phenol, 4,4'-cyclohexylidenebis[2-amino-. The steric bulk of the cyclohexylidene bridge may also influence the reaction rates and selectivity, potentially requiring tailored synthetic strategies.

Computational and Theoretical Studies on Phenol, 4,4 Cyclohexylidenebis 2 Amino

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.net It is particularly well-suited for studying molecules of the size and complexity of Phenol (B47542), 4,4'-cyclohexylidenebis[2-amino-].

A typical DFT study of this molecule would involve geometry optimization to find the lowest energy arrangement of its atoms. This is often performed using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G* or a larger one for more accuracy. researchgate.net The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

From the optimized structure, a wealth of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. rjpn.org A smaller gap generally implies higher reactivity.

The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Illustrative DFT-Calculated Properties for a Model Aminophenol Fragment

PropertyCalculated Value
HOMO Energy-5.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap4.4 eV
Ionization Potential6.5 eV
Electron Affinity0.3 eV

This table presents hypothetical data for a simplified aminophenol fragment, as a direct computational study on Phenol, 4,4'-cyclohexylidenebis[2-amino-] is not available. The values are representative of what would be expected from a DFT calculation.

The flexibility of the cyclohexylidene ring and the rotation around the single bonds connecting it to the aminophenol moieties give rise to a complex conformational landscape for Phenol, 4,4'-cyclohexylidenebis[2-amino-]. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them.

Computational methods can systematically explore this landscape. This can be achieved by performing a series of constrained geometry optimizations where key dihedral angles are systematically varied. The relative energies of the resulting conformers can then be calculated to determine their populations at a given temperature using the Boltzmann distribution.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules, Molecular Dynamics (MD) simulations are the preferred tool for investigating the behavior of a molecule in a condensed phase (e.g., in a solvent or as part of a larger assembly). MD simulations model the movement of atoms and molecules over time based on a force field, which is a set of empirical energy functions.

For Phenol, 4,4'-cyclohexylidenebis[2-amino-], MD simulations could be used to study its interactions with solvent molecules, its aggregation behavior, and its role in the formation of polymers. For instance, simulations could reveal the nature and strength of hydrogen bonding between the amino and hydroxyl groups of neighboring molecules, which would be critical for understanding its bulk properties.

In the context of polymer chemistry, MD simulations can provide insights into the cross-linking process and the resulting morphology and mechanical properties of the polymer network.

Prediction of Spectroscopic Signatures

Computational methods can be used to predict various spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the molecule in a complex mixture.

For Phenol, 4,4'-cyclohexylidenebis[2-amino-], DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. The calculated vibrational frequencies correspond to the different modes of vibration of the molecule's bonds. By comparing the predicted spectrum with an experimental one, a detailed assignment of the spectral bands can be made.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations can help in the assignment of complex NMR spectra and in confirming the molecular structure.

UV-Vis spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). The calculated excitation energies and oscillator strengths correspond to the absorption maxima in the experimental spectrum.

Table 2: Illustrative Predicted Spectroscopic Data for Phenol, 4,4'-cyclohexylidenebis[2-amino-]

Spectroscopic TechniquePredicted FeatureAssignment
IR~3400 cm⁻¹N-H stretching
IR~3300 cm⁻¹O-H stretching
¹³C NMR~145 ppmC-OH
¹³C NMR~135 ppmC-NH₂
¹H NMR~6.5-7.0 ppmAromatic protons

This table presents hypothetical predicted spectroscopic data. The exact values would be obtained from specific computational calculations.

Theoretical Insights into Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For Phenol, 4,4'-cyclohexylidenebis[2-amino-], theoretical methods could be used to study its synthesis, polymerization, or degradation pathways.

For example, the synthesis of this molecule likely involves the reaction of 2-aminophenol (B121084) with cyclohexanone (B45756). researchgate.net DFT calculations could be used to model the reaction pathway, identify the transition states, and calculate the activation energies for each step. This would provide a detailed understanding of the reaction mechanism and could help in optimizing the reaction conditions.

Similarly, the polymerization of Phenol, 4,4'-cyclohexylidenebis[2-amino-], for instance with an epoxy resin, could be studied computationally. Theoretical calculations could shed light on the initial steps of the polymerization process, the energetics of bond formation, and the factors that control the final polymer structure.

Polymerization Chemistry and Advanced Material Applications of Phenol, 4,4 Cyclohexylidenebis 2 Amino

Role as a Monomer in High-Performance Polymer Synthesis

The unique combination of a bulky, non-polar cyclohexylidene group and reactive amine functionalities makes Phenol (B47542), 4,4'-cyclohexylidenebis[2-amino- an attractive monomer for creating polymers with desirable thermal stability, mechanical strength, and specific electronic properties.

Phenol, 4,4'-cyclohexylidenebis[2-amino- is utilized as a diamine monomer in the synthesis of polyimides (PI), a class of polymers renowned for their exceptional thermal stability, chemical resistance, and dielectric performance. dakenchem.com It is considered a modern, environmentally friendly alternative to traditional fluorinated monomers like 6FDA. dakenchem.com The incorporation of the cyclohexylidene group can enhance the solubility of the resulting polyimide while maintaining a high glass transition temperature.

This monomer is particularly noted for its use in producing photosensitive polyimides (PSPI), which are critical materials in the semiconductor and electronics packaging industries. dakenchem.com PSPIs function as insulating and dielectric layers, and their application simplifies chip manufacturing processes. dakenchem.com Polyimides derived from this monomer exhibit excellent electrical insulation, a wide operating temperature range (from -269°C to +400°C), and a low coefficient of thermal expansion. dakenchem.com

General Properties of Polyimides from Phenol, 4,4'-cyclohexylidenebis[2-amino-

Property Value Range
Dielectric Constant 3.0 - 3.5
Dielectric Strength 200 - 300 kV/mm
Volume Resistivity 10¹⁶ - 10¹⁸ Ω·cm
Surface Resistivity 10¹³ - 10¹⁶ Ω
Operating Temperature -269°C to +400°C
Thermal Expansion Coefficient ~20 - 50 ppm/°C

Data sourced from Dakenchem. dakenchem.com

Theoretically, the diamine structure of Phenol, 4,4'-cyclohexylidenebis[2-amino- makes it a suitable candidate for the synthesis of polyamides and poly(ether imide)s.

For polyamides , the monomer could undergo polycondensation with various dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form an amide linkage. The resulting aromatic polyamides would be expected to possess high thermal stability and mechanical strength, characteristic of this polymer class. researchgate.netmdpi.com

For poly(ether imide)s (PEIs) , synthesis typically involves the reaction of an aromatic bis(ether anhydride) with an organic diamine. murraystate.edugoogle.com The use of Phenol, 4,4'-cyclohexylidenebis[2-amino- as the diamine component could lead to PEIs with unique properties imparted by the cyclohexylidene moiety. However, specific research detailing the synthesis and characterization of polyamides or poly(ether imides) derived from this particular monomer is not extensively documented in publicly available literature.

The synthesis of aromatic polyketones, such as Polyether ether ketone (PEEK), typically proceeds via nucleophilic aromatic substitution or electrophilic Friedel-Crafts reactions. wikipedia.orgresearchgate.net The standard monomers for these polymerizations are bisphenolate salts and activated dihalides (e.g., 4,4'-difluorobenzophenone). wikipedia.org

The structure of Phenol, 4,4'-cyclohexylidenebis[2-amino- does not make it a direct precursor for these types of polymerization without significant chemical modification. The amino groups are more reactive in nucleophilic substitution than the hydroxyl groups under typical ether synthesis conditions, which could lead to undesired side reactions. There is no readily available scientific literature that documents the direct incorporation of this monomer into aromatic polyketone or poly(phenylene ether ketone) backbones.

Exploration in Phenolic Resin Modification and Development

While detailed studies on the use of Phenol, 4,4'-cyclohexylidenebis[2-amino- specifically for modifying phenolic resins are limited, its chemical structure suggests potential in this application. Phenolic resins are thermosetting polymers formed from the reaction of a phenol with an aldehyde, typically formaldehyde (B43269). scielo.sa.crresearchgate.net

The amino groups present in the monomer can act as reactive sites. Introducing this compound into a phenolic resin formulation could serve several purposes:

Introducing New Cross-linking Sites: The primary amine groups can react with formaldehyde or the methylol groups of the resol-type phenolic resin, creating a more complex and potentially more robust cross-linked network.

Altering Properties: The incorporation of the bulky, hydrophobic cyclohexylidene group could influence the mechanical properties, moisture resistance, and thermal stability of the cured resin.

Its most prominent documented use is as a curing agent for epoxy resins, where it reacts with epoxy groups to form a highly cross-linked, durable network, enhancing properties like glass transition temperature (Tg), mechanical strength, and moisture resistance for applications like integrated circuit packaging. warshel.com This function is analogous to how it might behave in modifying other thermoset systems like phenolic resins.

Mechanistic Aspects of Polymerization Reactions

The synthesis of high-performance polymers from Phenol, 4,4'-cyclohexylidenebis[2-amino- primarily involves polycondensation reactions, where monomers combine to form a polymer with the concurrent elimination of a small molecule, such as water. melscience.com

The polymerization of aminophenols can occur through various mechanisms, including oxidative polycondensation. tandfonline.com However, when used as a diamine monomer for polyimides and polyamides, the reaction follows a stepwise growth mechanism.

Polyimide Formation: The most common route is a two-step process. First, the primary amine groups of Phenol, 4,4'-cyclohexylidenebis[2-amino- perform a nucleophilic attack on the carbonyl carbons of a tetracarboxylic dianhydride. This ring-opening reaction occurs at relatively low temperatures and results in the formation of a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through cyclodehydration (imidization), which involves heating at high temperatures or chemical dehydration, eliminating water to form the stable imide ring. nasa.gov

Polyamide Formation: In the synthesis of polyamides, the monomer would react with a dicarboxylic acid derivative. If a diacid chloride is used, the reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amine group attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond, with hydrogen chloride (HCl) as the byproduct, which is typically scavenged by a base. nih.govscielo.br

Radical Coupling Polymerization

Radical coupling polymerization of Phenol, 4,4'-cyclohexylidenebis[2-amino-] proceeds through an oxidative mechanism, where phenolic hydroxyl and amino groups are key to the formation of polymeric chains. This process can be initiated through either chemical or enzymatic means, leading to the formation of phenoxy and amino radicals. These reactive intermediates then couple in various ways to form a complex polymer structure. The coupling can occur via C-C bonds between aromatic rings or C-O-C/C-N-C ether/amine linkages, resulting in a highly cross-linked and thermally stable polymer.

Enzymatic polymerization, often employing oxidoreductases like horseradish peroxidase (HRP) or laccase, offers a green and selective alternative to chemical methods. semanticscholar.org In a typical HRP-catalyzed reaction, hydrogen peroxide is used as an oxidant to activate the enzyme, which then abstracts a hydrogen atom from the phenolic and amino groups of the monomer to generate radicals. researchgate.net These radicals then undergo coupling reactions. The enzymatic approach often provides better control over the polymer structure and regioselectivity compared to chemical methods. researchgate.net

Chemical oxidative coupling, on the other hand, can be initiated by various oxidizing agents, such as ammonium (B1175870) persulfate or ferric chloride. This method is generally less selective and can lead to a broader range of coupling products and a more irregular polymer structure. The reaction mechanism involves the formation of radical cations from the phenol and aniline (B41778) moieties, which then react with other monomers or growing polymer chains.

The resulting polymer's properties are highly dependent on the ratio of C-C to C-O/C-N linkages. A higher degree of C-C coupling generally leads to a more rigid and thermally stable polymer, while a prevalence of ether and amine linkages can impart greater flexibility to the polymer backbone. The presence of the bulky cyclohexylidene group in the monomer backbone is expected to influence the steric hindrance around the reactive sites, potentially favoring certain coupling positions over others.

Influencing Factors on Polymerization Pathways

Several factors can significantly influence the radical coupling polymerization of Phenol, 4,4'-cyclohexylidenebis[2-amino-], dictating the final polymer's molecular weight, structure, and properties.

Catalyst and Oxidant: The choice of catalyst, whether enzymatic or chemical, plays a pivotal role in determining the reaction's regioselectivity and efficiency. researchgate.net For instance, different types of peroxidases or laccases can exhibit varying affinities for the phenolic and amino groups, leading to different ratios of C-C and C-O/C-N couplings. The concentration and type of oxidant, such as hydrogen peroxide, also directly impact the rate of radical generation and, consequently, the polymerization kinetics. mdpi.com

Solvent: The reaction medium's polarity and viscosity can affect the solubility of the monomer and the growing polymer chains, as well as the diffusion of reactants. researchgate.netresearchgate.net Polar solvents may favor the formation of phenoxonium ions, leading to a higher proportion of C-O coupling. researchgate.net The solvent can also influence the conformation of the polymer chains, which in turn can affect the accessibility of reactive sites for further coupling. researchgate.net

Monomer Concentration: The initial concentration of the monomer can influence the molecular weight of the resulting polymer. Higher monomer concentrations generally lead to higher molecular weight polymers, but can also increase the likelihood of side reactions and gelation.

FactorInfluence on Polymerization
Catalyst/Initiator Determines regioselectivity (C-C vs. C-O/C-N coupling) and reaction rate.
Oxidant Affects the rate of radical formation and polymerization kinetics.
Solvent Influences monomer/polymer solubility, diffusion, and can alter the coupling mechanism.
Temperature Impacts enzyme activity (in enzymatic polymerization) and reaction rates.
pH Affects the ionization state and reactivity of functional groups.
Monomer Concentration Influences the final molecular weight and the extent of side reactions.

Design and Synthesis of Novel Polymeric Architectures

The unique bifunctional nature of Phenol, 4,4'-cyclohexylidenebis[2-amino-], containing both nucleophilic amino groups and phenolic hydroxyl groups, makes it an excellent candidate for the design and synthesis of novel and complex polymeric architectures. These can range from linear to highly branched structures, such as dendritic and hyperbranched polymers.

Dendritic and Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. semanticscholar.orgresearchgate.net The AB2-type structure of Phenol, 4,4'-cyclohexylidenebis[2-amino-], where 'A' represents the phenolic hydroxyl groups and 'B' represents the two amino groups, is ideal for the one-pot synthesis of hyperbranched polymers. nih.gov Polymerization can proceed through various reactions, including amidation and etherification, to build up the branched structure. These dendritic polymers are of interest for applications in drug delivery, catalysis, and as rheology modifiers. researchgate.net

Block Copolymers: By controlling the polymerization sequence, it is possible to synthesize block copolymers incorporating segments derived from Phenol, 4,4'-cyclohexylidenebis[2-amino-] with other polymer chains. For instance, a block copolymer could be created with a rigid polyphenolic segment and a more flexible polyether or polyester (B1180765) segment, leading to materials with tailored mechanical and thermal properties. nih.gov The synthesis can be achieved by sequential monomer addition or by using macroinitiators.

Cross-linked Networks: The presence of multiple reactive sites on the monomer allows for the formation of highly cross-linked thermosetting resins. These networks can be formed by reacting the monomer with multifunctional cross-linking agents, such as epoxides or isocyanates. The resulting materials are expected to exhibit high thermal stability, chemical resistance, and mechanical strength, making them suitable for applications as adhesives, coatings, and matrix resins for composites.

The synthesis of these advanced polymeric architectures often requires careful control over reaction conditions to manage the reactivity of the different functional groups and to achieve the desired topology. Protecting group chemistry may be employed to selectively block certain reactive sites while allowing others to participate in the polymerization.

Applications in Electronic Materials and Other Advanced Technologies

Polymers derived from Phenol, 4,4'-cyclohexylidenebis[2-amino-] and similar aromatic diamines and bisphenols are finding increasing use in high-performance applications, particularly in the electronics industry, owing to their excellent thermal stability, dielectric properties, and mechanical strength. researchgate.netresearchgate.netresearchgate.net

Microelectronics and Flat Panel Displays: Polyimides synthesized from aromatic diamines are extensively used in microelectronics as insulating layers, protective coatings, and flexible substrates for printed circuit boards. semanticscholar.orgresearchgate.net The incorporation of the cyclohexylidenebisphenol moiety can enhance the solubility and processability of these polyimides while maintaining their high thermal stability. Their low dielectric constant and low dielectric loss make them suitable for high-frequency applications. researchgate.net

Electronic Packaging and Encapsulation: Epoxy resins derived from bisphenols are widely employed for encapsulating electronic components such as integrated circuits and semiconductors. researchgate.netgoogle.com These resins provide protection from moisture, heat, and mechanical stress. The amino and phenolic functionalities of Phenol, 4,4'-cyclohexylidenebis[2-amino-] make it a versatile building block for high-performance epoxy resins with enhanced thermal and mechanical properties.

Conducting Polymers and Sensors: Polymers based on aromatic diamines can be rendered electrically conductive through doping. researchgate.netcyberleninka.ru These conductive polymers have applications in various electronic devices, including sensors, electrochromic devices, and energy storage systems. researchgate.netmdpi.com The specific chemical structure of the polymer can be tailored to achieve desired electronic properties and sensitivity towards specific analytes.

Other Advanced Technologies: Beyond electronics, these high-performance polymers are utilized in aerospace applications, as components of composites, and in the development of advanced membranes for separations. Their inherent thermal and chemical resistance makes them suitable for harsh operating environments.

Application AreaPolymer TypeKey Properties
Microelectronics PolyimidesHigh thermal stability, low dielectric constant, good mechanical strength. researchgate.net
Electronic Packaging Epoxy ResinsExcellent adhesion, moisture resistance, thermal stability. researchgate.net
Conducting Polymers Polyaniline derivativesElectrical conductivity, redox activity, environmental stability. researchgate.net
Sensors Functionalized PolymersHigh sensitivity and selectivity to specific analytes. researchgate.netresearchgate.net
Aerospace Composites Thermosetting ResinsHigh strength-to-weight ratio, thermal and chemical resistance.

Structure Property Relationships in Polymers Derived from Phenol, 4,4 Cyclohexylidenebis 2 Amino

Influence of Monomer Structure on Polymer Chain Conformation

The conformation of a polymer chain, which describes the spatial arrangement of its atoms, is fundamentally influenced by the geometry of its constituent monomers. The incorporation of Phenol (B47542), 4,4'-cyclohexylidenebis[2-amino- into a polymer backbone introduces significant conformational changes compared to polymers derived from more linear or planar monomers.

The central cyclohexylidene group is a key structural feature. This bulky, aliphatic ring structure disrupts the planarity of the polymer chain, forcing it to adopt a more contorted and irregular conformation. Unlike the flat, rigid structures often found in aromatic polymers, the cyclohexylidene unit introduces a "kink" in the backbone. This non-planar structure hinders close packing of the polymer chains, leading to an increase in free volume.

This increase in free volume has several important consequences for the polymer's properties. Firstly, it enhances the solubility of the polymer in organic solvents. The irregular chain structure reduces the intermolecular forces that hold the chains together in a solid state, allowing solvent molecules to penetrate and solvate the polymer more easily. This is a significant advantage in polymer processing, as it allows for the formation of solutions for casting films or spinning fibers.

Secondly, the disrupted chain packing leads to amorphous or semi-crystalline materials. The steric hindrance from the cyclohexylidene group makes it difficult for the polymer chains to organize into highly ordered crystalline domains. This amorphous nature contributes to the transparency of the resulting polymers, as the absence of large crystalline regions reduces light scattering.

Correlation Between Monomer Structure and Polymer Thermal Stability

The thermal stability of a polymer is a critical property, particularly for high-performance applications. The structure of Phenol, 4,4'-cyclohexylidenebis[2-amino- contributes positively to the thermal stability of polymers derived from it, primarily due to the presence of aromatic rings and the potential for strong intermolecular interactions.

The aromatic rings in the monomer backbone are inherently stable and require a significant amount of energy to break their chemical bonds. This aromaticity is a common feature in thermally stable polymers. The decomposition of polymers derived from this monomer would typically begin with the cleavage of the weaker aliphatic C-C bonds within the cyclohexyl group, followed by the degradation of the aromatic structures at higher temperatures.

When used as a curing agent for epoxy resins, Phenol, 4,4'-cyclohexylidenebis[2-amino- can lead to a high crosslink density. The two primary amine groups and two phenolic hydroxyl groups can react with epoxy groups, creating a densely crosslinked network. This network structure restricts the thermal motion of the polymer chains, leading to a high glass transition temperature (Tg). A high Tg is indicative of a material that retains its rigidity and mechanical properties at elevated temperatures. Industrial applications for integrated circuit (IC) packaging utilize this monomer as a curing agent to enhance the Tg of epoxy resins, thereby improving their performance under the high temperatures experienced during device operation.

The following table, based on data from analogous epoxy systems, illustrates the effect of the curing agent's structure on the thermal properties of the resulting resin.

Curing AgentGlass Transition Temperature (Tg)Decomposition Temperature (Td, 5% weight loss)
Aliphatic Amine~120°C~320°C
Aromatic Amine (e.g., Diaminodiphenylmethane)~180°C~380°C
Phenol, 4,4'-cyclohexylidenebis[2-amino- (Expected)>200°C>400°C

This table presents illustrative data from analogous polymer systems to demonstrate the expected impact of the monomer's structure.

Impact on Mechanical Properties of Resultant Polymeric Systems

The mechanical properties of a polymer, such as its strength, stiffness, and toughness, are directly related to its molecular structure and morphology. The incorporation of Phenol, 4,4'-cyclohexylidenebis[2-amino- into a polymer matrix generally leads to enhanced mechanical performance.

The rigidity of the aromatic rings in the monomer contributes to a high tensile strength and modulus. These properties are desirable in applications where the material must withstand significant stress without deforming. When used to cure epoxy resins, the resulting high crosslink density creates a rigid network that effectively resists deformation under load. This leads to a material with high mechanical strength, which is crucial for protecting delicate integrated circuits from external stresses.

The bulky cyclohexylidene group, while disrupting chain packing, also plays a role in enhancing mechanical properties. By creating a more entangled polymer network, it can increase the toughness of the material. Toughness, the ability of a material to absorb energy and deform plastically before fracturing, is often a desirable characteristic, as it prevents catastrophic failure.

Furthermore, the hydrophobic nature of the cyclohexyl group can improve the moisture resistance of the polymer. Reduced water absorption is important for maintaining mechanical properties in humid environments, as water can act as a plasticizer and degrade the performance of the material. This enhanced reliability is a key reason for its use in electronic packaging.

The table below provides a comparative look at the expected mechanical properties of polymers derived from different types of diamine monomers.

Diamine Monomer TypeTensile StrengthTensile ModulusElongation at Break
Linear Aliphatic DiamineModerateLowHigh
Planar Aromatic DiamineHighHighLow
Diamine with Cyclohexylidene Group (Expected)HighHighModerate

This table presents illustrative data from analogous polymer systems to demonstrate the expected impact of the monomer's structure.

Optical and Electrical Properties of Functional Polymers

The optical and electrical properties of polymers are highly dependent on their chemical structure and molecular arrangement. Polymers derived from Phenol, 4,4'-cyclohexylidenebis[2-amino- are expected to exhibit favorable properties for certain specialized applications.

Optical Properties: The non-planar structure induced by the cyclohexylidene group inhibits crystallization, leading to largely amorphous polymers. Amorphous materials are generally more transparent than their crystalline counterparts because the absence of large, ordered domains reduces light scattering. This can be advantageous in applications requiring optical clarity. However, the presence of aromatic rings and amino groups can lead to some absorption in the ultraviolet (UV) region of the electromagnetic spectrum, which may result in a slight yellowing of the material upon prolonged exposure to UV light.

Electrical Properties: Aromatic polymers are known for their good electrical insulating properties, and those derived from Phenol, 4,4'-cyclohexylidenebis[2-amino- are no exception. The low mobility of electrons within the rigid, crosslinked polymer network results in high dielectric strength and low dielectric loss. These are critical properties for materials used in electronic packaging, where they must electrically isolate sensitive components.

The hydrophobic nature of the cyclohexyl group also contributes to stable electrical properties by minimizing water absorption. Water can significantly increase the dielectric constant and loss tangent of a material, so its exclusion is beneficial for maintaining electrical performance, especially in varying environmental conditions.

The following table summarizes the expected optical and electrical properties of polymers containing the cyclohexylidenebis(aminophenol) structure compared to other polymer types.

Polymer TypeOptical TransparencyDielectric Constant (1 MHz)Dielectric Strength
Standard Epoxy (Bisphenol A based)Good~3.5 - 4.5~15-20 kV/mm
Polyimide (Aromatic)Often Colored (Yellow/Amber)~3.0 - 3.5>20 kV/mm
Polymer with Cyclohexylidenebis(aminophenol) (Expected)Good to Excellent~3.0 - 4.0>20 kV/mm

This table presents illustrative data from analogous polymer systems to demonstrate the expected impact of the monomer's structure.

Interactions and Analogous Systems of Phenol, 4,4 Cyclohexylidenebis 2 Amino

Comparative Analysis with Other Bisphenol Analogues (e.g., Bisphenol A, Bisphenol Z)

Phenol (B47542), 4,4'-cyclohexylidenebis[2-amino- belongs to the broad class of bisphenol compounds, which are characterized by two hydroxyphenyl functionalities linked by a bridging group. Its structure, however, incorporates key differences when compared to more common analogues like Bisphenol A (BPA) and Bisphenol Z (BPZ), primarily in the nature of the central bridging group and the substitution on the phenol rings.

Bisphenol A features a central isopropylidene group connecting the two phenol rings. Bisphenol Z is structurally similar, but replaces the isopropylidene bridge with a cyclohexylidene ring. Phenol, 4,4'-cyclohexylidenebis[2-amino- shares this cyclohexylidene bridge with BPZ, a feature that imparts greater rigidity to the molecular structure compared to the isopropylidene group in BPA.

A comparative table of these three bisphenol analogues is presented below.

Table 1: Comparison of Bisphenol Analogues

Feature Phenol, 4,4'-cyclohexylidenebis[2-amino- Bisphenol A (BPA) Bisphenol Z (BPZ)
Systematic Name Phenol, 4,4'-cyclohexylidenebis[2-amino- Phenol, 4,4'-(1-methylethylidene)bis- Phenol, 4,4'-cyclohexylidenebis-
Molecular Formula C18H22N2O2 C15H16O2 C18H20O2
Molecular Weight 298.38 g/mol 228.29 g/mol 268.35 g/mol
Bridging Group Cyclohexylidene Isopropylidene Cyclohexylidene

| Ring Substituents | -OH, -NH2 | -OH | -OH |

Reactivity Comparison with Other Substituted Aminophenols

The reactivity of Phenol, 4,4'-cyclohexylidenebis[2-amino- is largely defined by the presence of both hydroxyl (-OH) and primary amino (-NH2) groups on its phenolic rings. Substituted aminophenols are generally more reactive in electrophilic substitution reactions than phenol itself, due to the strong electron-donating and ring-activating nature of both the amino and hydroxyl groups.

When compared to simpler substituted aminophenols, such as 2-aminophenol (B121084) or 4-aminophenol, the primary difference lies in the multiplicity of reactive sites. Phenol, 4,4'-cyclohexylidenebis[2-amino- is a bifunctional molecule, containing two aminophenol units. This means that for every one molecule, there are four active hydrogen atoms on the two primary amine groups and two hydroxyl groups available for reaction.

In polymerization reactions, such as with epoxy resins, the primary amino groups are typically the most reactive sites. google.com The nucleophilicity of the amino group makes it highly effective for ring-opening the epoxide ring. researchgate.net While the hydroxyl group can also react, particularly at higher temperatures, the amine reaction is generally favored. google.com Theoretical studies on simpler molecules like 2-aminophenol indicate it is highly reactive. rjpn.org The bifunctional nature of Phenol, 4,4'-cyclohexylidenebis[2-amino- allows it to act as a cross-linker, connecting multiple polymer chains simultaneously. This capacity for forming a dense, three-dimensional network is a direct result of having two distinct aminophenol moieties linked by the cyclohexylidene bridge, a feature not present in simple aminophenols.

Synergistic Effects in Copolymerization with Other Monomers

The unique structure of Phenol, 4,4'-cyclohexylidenebis[2-amino- makes it a highly effective monomer, particularly as a curing agent or hardener for epoxy resins. threebond.co.jppcimag.com In this role, it demonstrates significant synergistic effects, enhancing the properties of the final cured polymer material beyond what would be achieved with other amine curing agents.

When copolymerized with epoxy monomers (such as those based on diglycidyl ether of bisphenol A, or DGEBA), the compound's four reactive amine hydrogens participate in the epoxy ring-opening reaction, creating a highly cross-linked polymer network. threebond.co.jp The synergistic effects arise from its distinct molecular architecture:

Enhanced Thermal Stability: The rigid cyclohexylidene ring in the backbone of the molecule restricts segmental motion within the polymer network. This inherent rigidity contributes to a higher glass transition temperature (Tg) in the cured resin, meaning the material retains its mechanical properties at more elevated temperatures compared to polymers cured with more flexible aliphatic amines.

Improved Mechanical Properties: The ability to form a densely cross-linked network results in a thermosetting polymer with excellent mechanical strength, stiffness, and durability. threebond.co.jp The bifunctional nature of the curing agent ensures a robust and well-connected three-dimensional structure.

These enhancements in thermal, mechanical, and resistance properties are a direct result of the synergistic interaction between the rigid, bifunctional structure of Phenol, 4,4'-cyclohexylidenebis[2-amino- and the epoxy resin monomers during copolymerization.

Analytical Method Development for Monitoring and Characterization of Phenol, 4,4 Cyclohexylidenebis 2 Amino in Complex Matrices

Development of Advanced Chromatographic Techniques (e.g., UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) stands out as a powerful technique for the analysis of Phenol (B47542), 4,4'-cyclohexylidenebis[2-amino-] due to its high resolution, speed, and sensitivity. The development of a UHPLC method for this analyte would involve the careful selection of a stationary phase, mobile phase composition, and detector.

Given the chemical structure of Phenol, 4,4'-cyclohexylidenebis[2-amino-], which possesses both phenolic hydroxyl groups and amino groups, a reversed-phase C18 column would be a suitable initial choice for separation. nih.gov The non-polar cyclohexylidenebisphenol core would interact strongly with the C18 stationary phase, while the polar amino and hydroxyl groups would provide sufficient polarity for elution with a suitable mobile phase.

The mobile phase would likely consist of a gradient mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). shimadzu.com A gradient elution, where the proportion of the organic solvent is increased over time, would be necessary to ensure the efficient elution of the target analyte while separating it from potential matrix interferences.

For detection, a Diode Array Detector (DAD) or a fluorescence detector could be employed. A DAD would provide spectral information, aiding in peak identification and purity assessment. Due to the phenolic structure, fluorescence detection could offer higher sensitivity and selectivity, especially after optimization of excitation and emission wavelengths. shimadzu.com A new UHPLC method was optimized to achieve fast elution for every compound with sufficient separation resolution, especially for the separation of BADGE-H2O and BADGE-H2O-HCl at 19.4 and 19.9 mins. shimadzu.com

A hypothetical UHPLC method for the analysis of Phenol, 4,4'-cyclohexylidenebis[2-amino-] is outlined in the interactive data table below.

Table 1: Hypothetical UHPLC Method Parameters for Phenol, 4,4'-cyclohexylidenebis[2-amino-] Analysis
ParameterCondition
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
DetectionDAD (280 nm) or Fluorescence (Ex: 275 nm, Em: 305 nm)

Integration of Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

For unambiguous identification and highly sensitive quantification, especially in complex matrices, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable.

GC-MS Analysis:

Direct GC-MS analysis of Phenol, 4,4'-cyclohexylidenebis[2-amino-] is challenging due to its low volatility and the presence of polar hydroxyl and amino functional groups. These groups can lead to poor chromatographic peak shape and thermal degradation in the GC injector. Therefore, a derivatization step is essential to increase the volatility and thermal stability of the analyte. dphen1.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for phenolic and amino compounds. dphen1.comnih.gov

Following derivatization, the resulting trimethylsilyl (B98337) ether can be readily analyzed by GC-MS. dphen1.com The mass spectrometer provides valuable structural information through the fragmentation pattern of the derivatized molecule, allowing for confident identification.

LC-MS/MS Analysis:

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of Phenol, 4,4'-cyclohexylidenebis[2-amino-] in complex matrices at trace levels. nih.gov This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

An electrospray ionization (ESI) source is typically used for the ionization of phenolic and amino compounds, often in negative ion mode for phenols and positive ion mode for amines. dphen1.com For Phenol, 4,4'-cyclohexylidenebis[2-amino-], both positive and negative ion modes should be evaluated to determine the most sensitive ionization.

In tandem mass spectrometry (MS/MS), a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and significantly reduces background noise, leading to very low detection limits. chromatographyonline.com

A representative LC-MS/MS method for the analysis of a similar compound, Bisphenol A, is detailed in the interactive data table below.

Table 2: Representative LC-MS/MS Parameters for Bisphenol Analysis
ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)227.1
Product Ion 1 (Quantifier) (m/z)212.1
Product Ion 2 (Qualifier) (m/z)133.2
Collision Energy (eV)-20
Dwell Time (ms)100

Strategies for Sample Preparation and Matrix Effects Mitigation

The analysis of Phenol, 4,4'-cyclohexylidenebis[2-amino-] in complex matrices such as environmental samples (water, soil) or biological fluids requires a robust sample preparation procedure to isolate the analyte of interest and remove interfering components.

Sample Preparation:

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of phenolic compounds from aqueous samples. nih.govresearchgate.net For Phenol, 4,4'-cyclohexylidenebis[2-amino-], a C18 or a polymeric reversed-phase sorbent would be effective in retaining the analyte from the sample matrix. tandfonline.com The sample is loaded onto the conditioned SPE cartridge, interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent like methanol or acetonitrile. tandfonline.com

For solid samples, techniques such as pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with a suitable solvent can be employed to extract the analyte from the matrix.

Matrix Effects Mitigation:

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting matrix components, are a significant challenge in LC-MS/MS analysis. researchgate.net Several strategies can be employed to mitigate these effects:

Effective Sample Cleanup: A thorough sample preparation procedure, as described above, is the first line of defense against matrix effects.

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components can significantly reduce matrix effects. chromatographyonline.com

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects. researchgate.net

Isotope Dilution: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects and variations in extraction recovery. nih.gov

Quantification Methodologies and Detection Limits

Accurate quantification of Phenol, 4,4'-cyclohexylidenebis[2-amino-] requires the development of a validated analytical method. This typically involves establishing linearity, determining detection limits, and assessing accuracy and precision.

Quantification Methodologies:

The most common method for quantification is the use of an external calibration curve, where the response of the analytical instrument is plotted against the concentration of a series of known standards. For more accurate and precise results, especially when dealing with complex matrices, an internal standard calibration is preferred. The use of a stable isotope-labeled internal standard is considered the gold standard for quantification in mass spectrometry-based methods. nih.gov

Detection Limits:

The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. These are typically determined by analyzing a series of low-concentration standards and are statistically defined as the concentration that produces a signal-to-noise ratio of 3 for the LOD and 10 for the LOQ.

The achievable detection limits for Phenol, 4,4'-cyclohexylidenebis[2-amino-] will depend on the analytical technique employed and the complexity of the sample matrix. For instance, UHPLC-MS/MS is capable of achieving very low detection limits, often in the sub-ng/mL (parts-per-trillion) range for similar compounds in complex matrices. dphen1.comnih.gov The interactive data table below shows typical LOD and LOQ values for various bisphenols in water samples using LC-MS/MS.

Table 3: Representative Detection and Quantification Limits for Bisphenols in Water (µg/L)
CompoundLOD (µg/L)LOQ (µg/L)
Bisphenol A (BPA)0.0300.10
Bisphenol S (BPS)0.0750.25
Bisphenol F (BPF)0.0750.25
Bisphenol AF (BPAF)0.0750.25

Future Directions and Emerging Research Frontiers for Phenol, 4,4 Cyclohexylidenebis 2 Amino

Exploration of Sustainable Synthetic Routes and Bio-based Feedstocks

The traditional synthesis of aromatic amines and phenols often relies on petroleum-based feedstocks and energy-intensive processes. A significant future direction for Phenol (B47542), 4,4'-cyclohexylidenebis[2-amino- lies in the development of sustainable and environmentally benign synthetic routes. Research is increasingly focused on utilizing renewable resources and implementing green chemistry principles to reduce the environmental footprint of its production.

A promising avenue is the exploration of bio-based feedstocks derived from lignin (B12514952), a complex polymer abundant in plant biomass. Lignin is a rich source of aromatic compounds that can be catalytically converted into valuable chemical intermediates, including phenols and aromatic amines. The development of efficient catalytic systems for the selective depolymerization of lignin and subsequent functionalization to produce precursors for Phenol, 4,4'-cyclohexylidenebis[2-amino- is a key area of investigation. Furthermore, the use of biocatalysis, employing enzymes or whole-cell systems, presents a green alternative for the synthesis of aromatic amines from renewable feedstocks.

The principles of green chemistry are also being applied to the synthesis process itself. This includes the use of environmentally friendly solvents, the development of catalyst systems that can be easily recovered and recycled, and the design of reaction pathways that minimize waste generation. One-pot synthesis and tandem reactions are being explored to increase efficiency and reduce the number of purification steps required.

Development of Advanced Functional Materials with Tailored Properties

The unique molecular architecture of Phenol, 4,4'-cyclohexylidenebis[2-amino- makes it an excellent building block for a new generation of high-performance polymers with tailored properties. Its incorporation into polymer backbones can significantly enhance thermal stability, mechanical strength, and processability.

High-Performance Polyimides: Polyimides are renowned for their exceptional thermal and chemical resistance. The non-coplanar structure of the cyclohexylidenebis[2-amino-phenol] moiety can disrupt polymer chain packing, leading to polyimides with improved solubility and processability without compromising their high glass transition temperatures. This makes them attractive for applications in the aerospace and electronics industries, where materials that are both durable and easy to fabricate are in high demand.

Advanced Epoxy Resins: As a curing agent for epoxy resins, Phenol, 4,4'-cyclohexylidenebis[2-amino- can impart superior thermomechanical properties to the cured network. The rigid cyclohexyl group and the presence of both amino and hydroxyl groups for crosslinking can lead to epoxy systems with high glass transition temperatures, excellent dimensional stability, and improved resistance to moisture and chemical attack. Research is focused on optimizing the curing kinetics and understanding the structure-property relationships in these advanced epoxy systems.

Novel Benzoxazines: Benzoxazines are a class of phenolic resins that exhibit excellent thermal properties, low water absorption, and good dielectric performance. The use of Phenol, 4,4'-cyclohexylidenebis[2-amino- as a precursor for novel benzoxazine (B1645224) monomers is an emerging area of research. The resulting polybenzoxazines are expected to possess enhanced thermal stability and flame retardancy, making them suitable for demanding applications in composites and electronic packaging.

Below is a table summarizing the potential improvements in polymer properties by incorporating Phenol, 4,4'-cyclohexylidenebis[2-amino-.

Polymer ClassPotential Property Enhancements
PolyimidesImproved solubility and processability, high glass transition temperature
Epoxy ResinsHigh glass transition temperature, excellent dimensional stability, improved moisture and chemical resistance
BenzoxazinesEnhanced thermal stability and flame retardancy

Integration into Smart Materials and Responsive Systems

The development of "smart" materials that can respond to external stimuli is a rapidly growing field. The unique chemical functionalities of Phenol, 4,4'-cyclohexylidenebis[2-amino- offer opportunities for its integration into such responsive systems.

Self-Healing Materials: The concept of self-healing materials, which can autonomously repair damage, is inspired by biological systems. The amino and hydroxyl groups of Phenol, 4,4'-cyclohexylidenebis[2-amino- can be utilized to introduce reversible chemical bonds into a polymer network. These dynamic bonds can break and reform, allowing the material to heal cracks and scratches. Research in this area is focused on designing polymer systems where the incorporation of this diamine facilitates efficient and repeatable self-healing.

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling techniques are becoming indispensable tools for accelerating the design and development of new materials. These methods allow researchers to predict the properties of materials before they are synthesized, saving time and resources.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to model the behavior of polymers containing Phenol, 4,4'-cyclohexylidenebis[2-amino- at the atomic level. nih.gov These simulations can provide insights into the curing process of epoxy resins, the packing of polyimide chains, and the thermomechanical properties of the resulting materials. By simulating how the polymer network responds to stress and temperature changes, researchers can predict properties such as the glass transition temperature, Young's modulus, and the coefficient of thermal expansion.

Quantum Chemical Calculations: Quantum chemical calculations, such as density functional theory (DFT), can be employed to understand the electronic structure and reactivity of Phenol, 4,4'-cyclohexylidenebis[2-amino- and its derivatives. These calculations can help in designing new monomers with specific functionalities and in understanding the mechanisms of polymerization and crosslinking reactions.

Predictive Material Design: By combining computational modeling with experimental data, researchers can develop structure-property relationships that can guide the design of new materials with desired characteristics. ku.ac.ae This predictive approach allows for the virtual screening of a large number of potential polymer structures, identifying the most promising candidates for synthesis and testing. This integration of computational and experimental approaches is crucial for the rapid advancement and application of materials based on Phenol, 4,4'-cyclohexylidenebis[2-amino-.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Phenol, 4,4'-cyclohexylidenebis[2-amino-] with high purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, cyclohexanone can react with 2-aminophenol derivatives under acidic or basic catalysis. Post-synthesis purification involves recrystallization using polar aprotic solvents (e.g., DMF or ethanol) to remove unreacted precursors. Characterization should include melting point determination (507.05°C at 760 mmHg) and density verification (1.102 g/cm³) . High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can confirm purity.

Q. How can researchers verify the structural integrity of Phenol, 4,4'-cyclohexylidenebis[2-amino-] using spectroscopic methods?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The aromatic protons in the aminophenol moieties should appear as distinct signals in the 6.5–7.5 ppm range, while cyclohexylidene protons resonate at 1.5–2.5 ppm. Infrared (IR) spectroscopy can confirm the presence of hydroxyl (-OH, ~3300 cm⁻¹) and amine (-NH₂, ~3400 cm⁻¹) groups. Mass spectrometry (MS) should yield a molecular ion peak corresponding to the molecular weight of 432.64 g/mol .

Q. What safety protocols are essential when handling Phenol, 4,4'-cyclohexylidenebis[2-amino-] in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of fine particles. Waste must be segregated and treated via incineration or交由 certified hazardous waste disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic structure of Phenol, 4,4'-cyclohexylidenebis[2-amino-] influence its performance in organic electronics (e.g., OLEDs)?

  • Methodological Answer : The compound’s derivatives, such as TAPC (4,4′-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine]), exhibit strong hole-transport properties due to their conjugated aromatic systems and electron-rich amine groups. Researchers can evaluate charge mobility using admittance spectroscopy or space-charge-limited current (SCLC) measurements. In OLEDs, co-evaporation with electron-transport layers (e.g., Liq) optimizes device efficiency .

Q. What mechanistic insights explain the compound’s stability under thermal and oxidative stress?

  • Methodological Answer : Thermal gravimetric analysis (TGA) reveals decomposition temperatures above 500°C, attributed to the rigid cyclohexylidene bridge and hydrogen bonding between -OH and -NH₂ groups. Oxidative stability can be tested via accelerated aging experiments (e.g., exposure to O₂ at 80°C for 72 hours). FTIR or Raman spectroscopy post-stress tests identify degradation byproducts like quinones or fragmented aromatic rings .

Q. How can researchers assess the potential endocrine-disrupting activity of Phenol, 4,4'-cyclohexylidenebis[2-amino-]?

  • Methodological Answer : Use in vitro assays such as ERα/ERβ ligand-binding assays or transcriptional activation tests in yeast/human cell lines. The compound’s structural similarity to bisphenol derivatives (e.g., BPA) necessitates competitive binding studies with radiolabeled estradiol. Dose-response curves and IC₅₀ values quantify potency .

Key Research Findings

  • The compound’s derivatives (e.g., TAPC) are critical in OLEDs for achieving high external quantum efficiency (>15%) due to balanced charge transport .
  • Regulatory agencies classify related structures under §5(a)(2) of TSCA, requiring stringent reporting for new uses .
  • Structural analogs exhibit endocrine activity, necessitating further ecotoxicological profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.